![molecular formula C12H17BO3 B2932360 3-[(Cyclopentyloxy)methyl]phenylboronic acid CAS No. 1334218-46-0](/img/structure/B2932360.png)

3-[(Cyclopentyloxy)methyl]phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

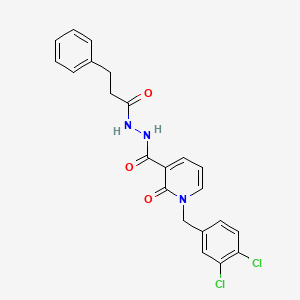

“3-[(Cyclopentyloxy)methyl]phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound has a molecular formula of C12H17BO3 and a molecular weight of 220.07 .

Molecular Structure Analysis

The molecular structure of “3-[(Cyclopentyloxy)methyl]phenylboronic acid” consists of a phenyl ring attached to a boronic acid group via a methylene (CH2) linker. The boronic acid group is also attached to a cyclopentyl ring via an ether linkage .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

3-[(Cyclopentyloxy)methyl]phenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst to form biaryl compounds. Its unique structure may provide steric and electronic effects that can be leveraged to synthesize complex molecular architectures.

Derivatization Agent in GC-MS Analysis

In analytical chemistry, 3-[(Cyclopentyloxy)methyl]phenylboronic acid can serve as a derivatization agent. It’s particularly useful in gas chromatography-mass spectrometry (GC-MS) for the detection of small organic molecules . Derivatization enhances the volatility and detectability of analytes, and in this context, the compound could potentially improve the sensitivity and selectivity of the GC-MS analysis of fatty acid esters and other challenging analytes.

Solubility Enhancement in Organic Synthesis

The solubility of boronic acids in organic solvents is crucial for their reactivity and handling in synthetic applications3-[(Cyclopentyloxy)methyl]phenylboronic acid may exhibit unique solubility properties that can be exploited in organic synthesis, particularly in reactions where solubility is a limiting factor .

Molecular Recognition

Phenylboronic acids can form reversible covalent complexes with diols and are used in molecular recognition systems3-[(Cyclopentyloxy)methyl]phenylboronic acid could be employed in the design of sensors or delivery systems that target molecules with diol groups, such as sugars or glycoproteins .

Material Engineering

In material science, boronic acids are used to modify surfaces and create functional materials3-[(Cyclopentyloxy)methyl]phenylboronic acid could be utilized to introduce boronic acid functionalities onto various substrates, leading to materials with specific binding properties or reactivity .

Biological Activity

Boronic acids have been explored for their biological activity, including as enzyme inhibitors or potential therapeutics. The specific structure of 3-[(Cyclopentyloxy)methyl]phenylboronic acid might confer unique biological properties that could be harnessed in the development of new drugs or biochemical tools .

Eigenschaften

IUPAC Name |

[3-(cyclopentyloxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c14-13(15)11-5-3-4-10(8-11)9-16-12-6-1-2-7-12/h3-5,8,12,14-15H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTSCTYIORFBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyclopentyloxy)methyl]phenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)

![1-(3-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2932283.png)

![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)

![2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2932286.png)

![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)